Home > Products > Screening Compounds P132536 > Gemigliptin (tartrate)
Gemigliptin (tartrate) - 1374639-74-3

Gemigliptin (tartrate)

Catalog Number: EVT-2954858
CAS Number: 1374639-74-3
Molecular Formula: C22H25F8N5O8
Molecular Weight: 639.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gemigliptin, specifically its tartrate salt form (Gemigliptin tartrate), is a compound extensively studied for its role in addressing metabolic diseases. It is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [ [], [] ] In scientific research, Gemigliptin serves as a valuable tool for investigating metabolic pathways, particularly those related to glucose regulation and inflammation. [ [], [] ]

Empagliflozin

Compound Description: Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a class of drugs known for their glucose-lowering effects. It is used in the treatment of type 2 diabetes. Similar to DPP-4 inhibitors like gemigliptin, empagliflozin has shown potential in tackling metabolic syndromes in chronic inflammatory diseases, including diabetes and obesity due to its anti-inflammatory properties [].

Relevance: While both are glucose-lowering drugs, empagliflozin and gemigliptin (tartrate) belong to different drug classes and have different mechanisms of action. Empagliflozin inhibits SGLT2, thereby reducing glucose reabsorption in the kidneys, while gemigliptin (tartrate) inhibits DPP-4, leading to increased incretin levels and subsequent improvement in glucose homeostasis. The study mentioned explored the potential additive or synergistic effects of combining these two drugs with distinct mechanisms for treating inflammatory responses in macrophages [].

Sitagliptin

Compound Description: Sitagliptin is another dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes [, ]. It works similarly to gemigliptin by increasing endogenous incretin hormone levels.

Relevance: Sitagliptin shares the same mechanism of action as gemigliptin (tartrate), both being DPP-4 inhibitors. They are structurally related, belonging to the same class of drugs known as gliptins. These drugs share a common pharmacophore that enables them to bind to and inhibit the DPP-4 enzyme []. The cited study compared the efficacy and safety of gemigliptin to sitagliptin, highlighting their comparable effects in managing type 2 diabetes [, ].

Linagliptin

Compound Description: Linagliptin is a long-acting DPP-4 inhibitor used in managing type 2 diabetes, especially in patients with renal impairment []. Like gemigliptin, it enhances incretin levels, improving glycemic control.

Relevance: Linagliptin and gemigliptin (tartrate) belong to the same class of drugs – DPP-4 inhibitors – and share the same mechanism of action in managing type 2 diabetes. They are structurally similar, belonging to the gliptin class, and exhibit similar pharmacological effects. The study compared the long-term safety and efficacy of gemigliptin to linagliptin, specifically in patients with renal impairment, further establishing their relationship as DPP-4 inhibitors [].

Glimepiride

Compound Description: Glimepiride is a sulfonylurea drug that stimulates insulin secretion from pancreatic beta cells, used in treating type 2 diabetes [, ]. Unlike DPP-4 inhibitors like gemigliptin, it directly targets insulin release.

Relevance: Glimepiride, a sulfonylurea, differs from gemigliptin (tartrate) in its mechanism of action for lowering blood glucose. While gemigliptin enhances incretin action, leading to glucose-dependent insulin secretion, glimepiride directly stimulates insulin release from pancreatic beta cells. Despite their distinct mechanisms, they are both used as oral antidiabetic agents. The cited studies compared the efficacy and safety of gemigliptin to glimepiride, highlighting their different approaches to managing type 2 diabetes [, ].

Overview

Gemigliptin tartrate, also known by its research identification number LC15-0444, is a potent and selective dipeptidyl peptidase-4 inhibitor. It is primarily utilized in the management of type 2 diabetes mellitus by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism. The compound has shown significant efficacy in clinical settings, with a notable ability to improve glycemic control and reduce blood glucose levels.

Source

Gemigliptin tartrate was developed by a team of researchers and is marketed under the brand name Zemiglo. Its chemical structure and properties have been extensively studied, leading to its approval for use in various therapeutic applications related to diabetes management .

Classification

Gemigliptin tartrate is classified as an oral anti-hyperglycemic agent, specifically falling under the category of Dipeptidyl Peptidase-4 inhibitors. This classification highlights its mechanism of action, which involves the inhibition of the Dipeptidyl Peptidase-4 enzyme that deactivates incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide .

Synthesis Analysis

Methods

The synthesis of gemigliptin tartrate involves several key steps that utilize various chemical reactions to construct its complex molecular architecture. The process typically begins with the preparation of intermediate compounds, which are subsequently modified through reactions such as amide coupling and cyclization.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available amino acids and other organic compounds.
  2. Reagents: Common reagents include coupling agents like Dicyclohexylcarbodiimide (DCC) and activating agents.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate gemigliptin tartrate in its pure form .
Molecular Structure Analysis

Structure

Gemigliptin tartrate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H19F8N5O2C_{18}H_{19}F_8N_5O_2, indicating a substantial presence of fluorine atoms which enhance its pharmacological properties.

Data

  • Molecular Weight: Approximately 407.36 g/mol.
  • IUPAC Name: (2S)-1-(3-(3-(Trifluoromethyl)phenyl)ureido)-4-(trifluoromethyl)cyclohexanecarboxylic acid .
Chemical Reactions Analysis

Reactions

Gemigliptin undergoes several chemical reactions that are critical for its function as a Dipeptidyl Peptidase-4 inhibitor. These include:

  1. Inhibition Reaction: Gemigliptin binds reversibly to the active site of Dipeptidyl Peptidase-4, preventing the enzyme from cleaving incretin hormones.
  2. Metabolic Pathways: The compound is metabolized in the liver, where it undergoes various transformations that can affect its efficacy and duration of action .

Technical Details

The inhibition kinetics of gemigliptin have been characterized by a competitive inhibition model with an inhibition constant (Ki) of approximately 7.25 nM, demonstrating its high selectivity against other proteases .

Mechanism of Action

Process

The mechanism by which gemigliptin exerts its effects involves several steps:

  1. Inhibition of Dipeptidyl Peptidase-4: By binding to this enzyme, gemigliptin prevents the breakdown of incretin hormones.
  2. Increase in Insulin Secretion: Elevated levels of incretin lead to enhanced insulin secretion from pancreatic beta cells in response to meals.
  3. Reduction in Glucagon Secretion: Simultaneously, glucagon secretion from alpha cells is decreased, resulting in lower hepatic glucose production .

Data

Clinical studies have shown that gemigliptin significantly lowers HbA1c levels over time when administered at doses ranging from 50 mg once daily .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gemigliptin tartrate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: The solubility and stability can be affected by pH variations within physiological ranges .
Applications

Scientific Uses

Gemigliptin tartrate is primarily utilized in research related to diabetes management and metabolic disorders. Its applications include:

  1. Diabetes Treatment: As an anti-diabetic agent, it is used to manage blood glucose levels effectively.
  2. Research on Incretins: Gemigliptin serves as a valuable tool for studying incretin biology and the role of Dipeptidyl Peptidase-4 in metabolic regulation.
  3. Investigations into Glycation Processes: It has shown potential in research focused on advanced glycation end products and their implications in diabetic complications .

Properties

CAS Number

1374639-74-3

Product Name

Gemigliptin (tartrate)

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C22H25F8N5O8

Molecular Weight

639.4 g/mol

InChI

InChI=1S/C18H19F8N5O2.C4H6O6/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23;5-1(3(7)8)2(6)4(9)10/h9H,1-8,27H2;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1

InChI Key

DPEZWSNXONTJHT-NDAAPVSOSA-N

SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.C(C(C(=O)O)O)(C(=O)O)O

Solubility

not available

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.